Technical Monograph: (Heptafluoropropyl)trimethylsilane (TMS-C₃F₇)
Technical Monograph: (Heptafluoropropyl)trimethylsilane (TMS-C₃F₇)
CAS Number: 3834-42-2 Synonyms: 1-(Trimethylsilyl)heptafluoropropane, Trimethyl(heptafluoropropyl)silane[1]
Executive Summary
(Heptafluoropropyl)trimethylsilane (TMS-C₃F₇) is the heptafluoropropyl homolog of the widely utilized Ruppert-Prakash reagent (TMS-CF₃).[1] It serves as a nucleophilic source of the heptafluoropropyl anion (
For drug development professionals, this reagent offers a strategic advantage over the standard trifluoromethylation agents by introducing a longer perfluoroalkyl chain.[1] This modification significantly alters the lipophilicity (
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The utility of TMS-C₃F₇ relies on the lability of the Si-C bond in the presence of Lewis bases. Below is the validated physicochemical profile required for experimental design.
| Property | Value | Technical Note |
| Molecular Formula | High fluorine content (54.9% by mass) | |
| Molecular Weight | 242.21 g/mol | |
| Boiling Point | 88 °C | Volatile; requires careful handling during concentration.[1] |
| Density | 1.195 g/mL (at 25 °C) | Denser than most organic solvents (THF, Et₂O).[1] |
| Refractive Index | ||
| Flash Point | 54 °C (Closed Cup) | Flammable Liquid (Category 3).[1][2] |
| Stability | Moisture Sensitive | Hydrolyzes to release |
Mechanistic Principles: The Siliconate-Carbanion Dichotomy
To successfully utilize TMS-C₃F₇, one must understand that it does not react directly with electrophiles.[1] The reaction is driven by a "negative hyperconjugation" mechanism initiated by a nucleophile (typically Fluoride,
The Initiation Mechanism
Unlike Grignard reagents, the Si-C bond is not sufficiently polarized to break spontaneously. The addition of a fluoride source (e.g., TBAF, CsF) attacks the silicon center, forming a pentacoordinate siliconate species. This intermediate is hypervalent and highly reactive, facilitating the transfer of the
Critical Insight: The choice of initiator dictates the reaction kinetics.
-
Catalytic Initiation: A substoichiometric amount of
(1-10 mol%) starts a chain reaction where the resulting alkoxide product activates the next molecule of TMS-C₃F₇. This is preferred for clean, high-yielding reactions.[1] -
Stoichiometric Initiation: Required when the product alkoxide is not nucleophilic enough to propagate the cycle or when side reactions (like Cannizzaro) compete.[1]
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the regeneration of the active silicon species.
Figure 1: The fluoride-initiated nucleophilic perfluoroalkylation cycle. Note the autocatalytic loop where the generated alkoxide activates subsequent reagent molecules.
Strategic Applications in Drug Design
Why choose the heptafluoropropyl (
-
Lipophilicity Modulation: The addition of two
units significantly increases the partition coefficient ( ).[1] If a lead compound is too polar to cross the blood-brain barrier (BBB), substituting a with a can increase lipophilicity by approximately 1.0–1.2 log units, enhancing membrane permeability.[1] -
Metabolic Blocking: The perfluorinated chain is chemically inert and resistant to Cytochrome P450 oxidation.[1] Placing this group at metabolically labile sites (e.g., benzylic positions) blocks metabolic soft spots, extending the drug's half-life (
).[1] -
Conformational Locking: The steric bulk of the
group (A-value significantly higher than ) can lock a molecule into a specific bioactive conformation, potentially increasing binding affinity to the target protein.
Standardized Experimental Protocol
Objective: Nucleophilic addition of a heptafluoropropyl group to a benzaldehyde derivative.
Reagents:
-
Reagent: (Heptafluoropropyl)trimethylsilane (1.2 equiv)[1]
-
Initiator: Tetrabutylammonium fluoride (TBAF) (0.01 equiv / 1 mol%)[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Self-Validating Workflow:
| Step | Action | Mechanistic Rationale (Why?) | Validation Check |
| 1 | Drying | Flame-dry glassware under Ar/N₂.[1] Use anhydrous THF. | Critical: Moisture reacts with TMS-C₃F₇ to form |
| 2 | Mixing | Dissolve aldehyde and TMS-C₃F₇ in THF at 0°C. | Lower temperature controls the exotherm of the initial activation. |
| 3 | Initiation | Add TBAF (1M in THF) dropwise. | The solution should turn yellow/amber.[1] If no color change, the system may be too wet.[1] |
| 4 | Propagation | Warm to Room Temp (RT) and stir for 2-4 hours. | Allows the autocatalytic cycle (see Fig 1) to proceed.[1] Monitor by TLC. |
| 5 | Hydrolysis | Add 1M HCl or TBAF (excess) to cleave the silyl ether.[1] | The initial product is a silyl ether ( |
| 6 | Extraction | Extract with Et₂O, wash with brine, dry over MgSO₄.[1] | Standard workup to remove silicon byproducts.[1] |
Decision Matrix for Optimization
Use the following logic flow to troubleshoot or optimize the reaction based on substrate sensitivity.
Figure 2: Optimization decision matrix. Select the initiation method based on substrate stability.
Handling & Safety Data
-
Flammability: Flash point is 54°C. Ground all equipment to prevent static discharge.[1]
-
Vapor Pressure: High volatility.[1] Store in a refrigerator (2-8°C) and handle in a fume hood.
-
Incompatibility: Reacts violently with strong oxidizers.[1] Hydrolyzes rapidly with water to release heptafluoropropane (asphyxiant gas in confined spaces).[1]
-
Toxicity: Causes skin and serious eye irritation.[1][4] Standard PPE (gloves, goggles, lab coat) is mandatory.[1]
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984).[1] Die ersten CF3-substituierten Organylsilane Nucleophile Trifluormethylierung. Tetrahedron Letters. (Foundational work on the reagent class).[1]
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989).[1][5] Synthetic methods and reactions.[1][6][2][7][5][8] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[1] Journal of the American Chemical Society.[1] (Establishes the fluoride initiation mechanism).[1]
-
Singh, R. P., & Shreeve, J. M. (2002).[1] Nucleophilic Perfluoroalkylation of Aldehydes, Ketones, and Imines. Tetrahedron. (Review covering higher homologs like C3F7).[1]
-
Sigma-Aldrich. (2024).[1][9] Safety Data Sheet: (Heptafluoropropyl)trimethylsilane. (Physical properties and safety data).
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Strategic application in drug discovery).
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- 3. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | MDPI [mdpi.com]
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- 5. Trifluoromethyl carbinol synthesis [organic-chemistry.org]
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- 8. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
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